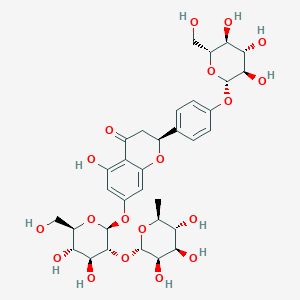

Naringin 4'-glucoside

Description

Properties

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-11-22(38)25(41)28(44)31(46-11)52-30-27(43)24(40)20(10-35)51-33(30)48-14-6-15(36)21-16(37)8-17(49-18(21)7-14)12-2-4-13(5-3-12)47-32-29(45)26(42)23(39)19(9-34)50-32/h2-7,11,17,19-20,22-36,38-45H,8-10H2,1H3/t11-,17-,19+,20+,22-,23+,24+,25+,26-,27-,28+,29+,30+,31-,32+,33+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXACOPOJBXRQQ-NDKCODNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311810 | |

| Record name | Naringin 4′-β-D-glucoside- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17257-21-5 | |

| Record name | Naringin 4′-β-D-glucoside- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17257-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringin 4′-β-D-glucoside- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Naringin 4'-glucoside?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin (B1676962) 4'-glucoside is a flavonoid glycoside, a derivative of the naturally occurring and extensively studied flavonoid, naringin. This document provides a comprehensive overview of the chemical structure, properties, and potential biological activities of Naringin 4'-glucoside. Due to the limited availability of specific experimental data for this compound, this guide leverages the wealth of information available for its parent compounds, naringin and its aglycone naringenin (B18129), to provide a foundational understanding and predictive insights into its bioactivity. This approach is predicated on the established structure-activity relationships within the flavonoid class, where glycosylation patterns are known to significantly influence pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

This compound is structurally characterized by a naringin molecule that is further glycosylated with a glucose unit at the 4'-hydroxyl group of the B-ring. Naringin itself is a flavanone-7-O-glycoside, consisting of the flavanone (B1672756) naringenin and the disaccharide neohesperidose. The addition of a glucose moiety to the 4'-position of naringin results in a more complex glycoside with altered physicochemical properties, such as increased water solubility.[1]

Chemical Identity

| Property | Value | Source |

| Chemical Name | Naringin 4'-O-glucoside | [1] |

| Molecular Formula | C₃₃H₄₂O₁₉ | [1][2] |

| Molecular Weight | 742.68 g/mol | [1][2] |

| CAS Number | 17257-21-5 | [3] |

| Appearance | White to off-white crystalline powder | [4] (for Naringin) |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[3] Expected to have higher water solubility than naringin. | [1] |

Putative Biological and Pharmacological Activities

While specific studies on the biological activities of this compound are scarce, the extensive research on naringin and naringenin provides a strong basis for predicting its pharmacological profile. The addition of a glucoside at the 4'-position is likely to modulate the absorption, metabolism, and overall bioavailability of the parent naringin molecule. The primary activities of naringin and naringenin are summarized below, with the understanding that this compound may exhibit similar, albeit modified, effects.

Naringin is known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-apoptotic, and anticancer activities.[5][6][7]

Antioxidant Activity

Naringin and its aglycone, naringenin, are potent antioxidants.[8][9] They can scavenge a variety of free radicals and chelate metal ions, thereby protecting cells from oxidative damage.[8] The antioxidant capacity is a cornerstone of their protective effects in various pathological conditions.

-

In vitro antioxidant assays for Naringenin:

Anti-inflammatory Activity

Naringin has demonstrated significant anti-inflammatory properties in numerous preclinical models.[10][11] It can modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[12][13]

Signaling Pathways

The biological effects of naringin and naringenin are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of therapeutic applications.

Experimental Protocols

Due to the lack of specific published protocols for this compound, this section provides detailed methodologies for the parent compound, naringin, which can be adapted for the study of its glucoside derivative.

General Protocol for Isolation of Naringin from Citrus Peel

This protocol describes a common method for the extraction and isolation of naringin from citrus peels, a primary natural source.[14][15]

Methodology:

-

Sample Preparation: Fresh citrus peels are washed, dried, and ground into a fine powder.

-

Extraction: The powdered peel is subjected to solvent extraction, typically using methanol or ethanol, often with methods like ultrasound-assisted extraction to improve efficiency.[16]

-

Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: The crude extract is purified using column chromatography. A silica gel column is commonly used with a gradient elution system of solvents like chloroform (B151607) and methanol.

-

Crystallization: The purified naringin fraction is crystallized from a suitable solvent to obtain pure crystals.

-

Analysis: The purity of the isolated naringin is confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[16][17][18]

Plausible Synthesis of this compound

A plausible method for the synthesis of this compound would involve the enzymatic or chemical glycosylation of naringin. Enzymatic synthesis using glucosyltransferases offers high regioselectivity. A general chemoenzymatic approach is outlined below.

Methodology:

-

Protection of Hydroxyl Groups: The hydroxyl groups of naringin, other than the 4'-OH group, are protected using suitable protecting groups to ensure regioselective glycosylation.

-

Glycosylation: The protected naringin is reacted with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a catalyst (e.g., a Lewis acid) to form the glycosidic bond at the 4'-position.

-

Deprotection: The protecting groups on both the naringin and glucose moieties are removed to yield this compound.

-

Purification: The final product is purified using chromatographic techniques.

Conclusion

This compound represents an interesting derivative of the well-characterized flavonoid naringin. While direct experimental data on its biological activities and mechanisms of action are currently limited, the extensive knowledge of its parent compounds, naringin and naringenin, provides a solid framework for predicting its pharmacological potential. The addition of a glucose moiety at the 4'-position is expected to enhance its water solubility and may alter its pharmacokinetic profile, potentially leading to improved bioavailability and modified biological effects. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. Such studies will be crucial to unlock the full therapeutic potential of this and other modified flavonoid structures in drug discovery and development.

References

- 1. Naringin 4'-O-glucoside | CymitQuimica [cymitquimica.com]

- 2. Showing dietary polyphenol Naringin 4'-O-glucoside - Phenol-Explorer [phenol-explorer.eu]

- 3. This compound | CAS:17257-21-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. Naringin [drugfuture.com]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Preclinical evidence for the pharmacological actions of naringin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Measurement of Naringin from Citrus Fruits by High-Performance Liquid Chromatography - a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Naringin(10236-47-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Natural Sources and Isolation of Naringenin-4'-O-glucoside

An Important Note on Nomenclature: The term "Naringin 4'-glucoside" is ambiguous in scientific literature. The widely known and abundant flavonoid in citrus is naringin (B1676962) , which is chemically naringenin-7-O-neohesperidoside. The aglycone (non-sugar part) of naringin is naringenin (B18129) . A plausible interpretation of the requested compound is naringenin-4'-O-glucoside , a specific glycoside of naringenin. This guide will focus on the natural sources and isolation of naringenin-4'-O-glucoside, while also providing context on its more prevalent parent compounds, naringin and naringenin.

Introduction to Naringenin-4'-O-glucoside

Naringenin-4'-O-glucoside is a flavonoid glycoside, a class of natural products known for their diverse biological activities. It consists of the flavanone (B1672756) naringenin linked to a glucose molecule at the 4'-position of the B-ring. While less common than its 7-O-glycoside counterparts like naringin, naringenin-4'-O-glucoside and its derivatives are of interest to researchers for their potential pharmacological properties, including antioxidant and anti-inflammatory effects. The glycosidic linkage can significantly influence the solubility, bioavailability, and metabolic fate of the parent flavonoid.

Natural Sources

The natural occurrence of naringenin-4'-O-glucoside is not as widespread as naringin. The primary documented source is Asparagus racemosus. However, given that naringenin is abundant in citrus fruits, these remain a potential, yet less explored, source for various naringenin glucosides.

| Table 1: Natural Sources of Naringenin-4'-O-glucoside and Related Flavanones | | :--- | :--- | :--- | | Plant Species | Compound | Plant Part | | Asparagus racemosus | Naringenin-4'-O-glucoside | Seeds[1] | | Grapefruit/Pummelo Hybrid (Citrus paradisi x Citrus maxima) | Naringenin 4'-glucoside (potential)[2] | Fruit | | Grapefruit (Citrus paradisi) | Naringin, Naringenin | Peel, Pith, Juice, Seeds[3][4] | | Pummelo (Citrus maxima) | Naringin, Naringenin | Peel, Juice[5] | | Sour Orange (Citrus aurantium) | Naringin | Fruit[3] |

Quantitative Data

Direct quantitative data for naringenin-4'-O-glucoside from natural sources is limited in publicly available literature. However, the concentration of its parent compounds, naringin and naringenin, in citrus peels has been extensively studied and can provide a proxy for the potential abundance of related glycosides.

| Table 2: Quantitative Analysis of Naringin and Naringenin in Selected Citrus Peels | | :--- | :--- | :--- | :--- | | Citrus Species | Extraction Method | Naringin Yield | Naringenin Yield | | Citrus maxima (Pummelo) | Methanolic Extraction & HPLC | Concentration higher than Naringin | Reported as abundant[5] | | Citrus sinensis (Sweet Orange) | Ultrasound-Assisted Extraction (Optimized) | 2.021 mg/g | Not specified[6] | | Citrus paradisi (Grapefruit) | Ultrasound-Assisted Extraction (50% Ethanol) | 17.45 mg/g | Not specified (until hydrolysis)[5] | | Citrus paradisi (Grapefruit) | Heat Reflux Extraction (Segmental Part) | Not specified | 35.80 µg/g[5] |

Experimental Protocol: Isolation and Purification of Naringenin-4'-O-glucoside from Asparagus racemosus Seeds

This protocol is a representative methodology based on established techniques for the isolation of flavonoid glycosides from plant materials, with specific details adapted from literature on Asparagus racemosus.[1][7][8]

4.1. Plant Material Preparation

-

Collection and Authentication: Obtain seeds of Asparagus racemosus. Authenticate the plant material with a qualified botanist or herbarium.

-

Drying and Pulverization: Air-dry the seeds in the shade to a constant weight. Grind the dried seeds into a coarse powder using a mechanical grinder.

4.2. Extraction

-

Solvent Selection: Methanol (B129727) is a common and effective solvent for extracting polar flavonoid glycosides.

-

Maceration: Soak the powdered seed material (e.g., 500 g) in methanol (e.g., 2.5 L) in a large glass container.

-

Agitation: Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking to ensure thorough extraction.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

4.3. Fractionation by Solvent-Solvent Partitioning

-

Aqueous Suspension: Suspend the crude methanolic extract in distilled water.

-

Sequential Extraction: Transfer the aqueous suspension to a separatory funnel and perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Fraction Collection: The n-hexane and chloroform fractions will remove non-polar and less polar compounds. Naringenin-4'-O-glucoside, being a polar glycoside, is expected to be enriched in the ethyl acetate and/or the remaining aqueous fraction.[1] Collect each fraction separately.

-

Evaporation: Evaporate the solvent from each fraction using a rotary evaporator to yield the respective dried fractions.

4.4. Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) slurry in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane -> ethyl acetate -> methanol. For flavonoid glycosides, a gradient of chloroform-methanol or ethyl acetate-methanol is often effective.[4]

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each) and monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Purity Assessment and Further Purification:

-

Thin Layer Chromatography (TLC): Spot the collected fractions on a pre-coated silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1 v/v). Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating). Combine fractions with similar TLC profiles.

-

Preparative HPLC (if necessary): For final purification to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a C18 column and a methanol/water or acetonitrile/water gradient.

-

| Table 3: Representative Chromatographic Conditions for Analysis | | :--- | :--- | :--- | | Technique | Stationary Phase | Mobile Phase (Representative) | | Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Chloroform:Methanol (9:1, v/v) | | Column Chromatography | Silica Gel (60-120 mesh) | Gradient: n-hexane -> Ethyl Acetate -> Methanol | | HPLC (Analytical) | C18 column (e.g., 250 x 4.6 mm, 5 µm) | Gradient: Acetonitrile and 0.1 M ammonium (B1175870) acetate solution[9] |

4.5. Structure Elucidation The structure of the purified compound should be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR to determine the carbon-hydrogen framework and the position of the glycosidic linkage.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).

-

UV-Visible Spectroscopy: To observe the characteristic absorbance peaks of the flavonoid chromophore.

Visualizations

5.1. Experimental Workflow

5.2. Proposed Anti-Inflammatory Signaling Pathway

While the direct signaling pathways of naringenin-4'-O-glucoside are not extensively studied, it is hypothesized that it may be hydrolyzed in vivo to its aglycone, naringenin. Naringenin is known to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[10][11]

References

- 1. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Naringenin 4'-glucoside (FDB021742) - FooDB [foodb.ca]

- 3. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. phcogres.com [phcogres.com]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Naringenin 4'-O-glucoside in Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their significant roles in plant defense and their potential health benefits for humans, including antioxidant, anti-inflammatory, and antidiabetic properties.[1][2] Among these, naringenin (B18129) and its glycosides are prominently found in citrus fruits.[2] This technical guide provides an in-depth exploration of the biosynthesis pathway of a specific derivative, Naringenin 4'-O-glucoside.

The glycosylation of flavonoids is a critical modification, catalyzed by UDP-glycosyltransferases (UGTs), which enhances their stability, solubility, and bioavailability.[3] Understanding the precise enzymatic steps that lead to the formation of Naringenin 4'-O-glucoside is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems, and for its potential application in drug development. This document details the core enzymatic reactions, presents relevant quantitative data, outlines key experimental protocols for analysis, and visualizes the metabolic pathway.

The Core Biosynthesis Pathway

The formation of Naringenin 4'-O-glucoside begins with the general phenylpropanoid pathway, which provides the foundational precursors for all flavonoids. The pathway culminates in a specific glucosylation step that attaches a glucose moiety to the 4'-hydroxyl group of the naringenin backbone.

Phenylpropanoid and Early Flavonoid Pathway

The synthesis starts with the amino acid L-phenylalanine.[4][5] A series of enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA, the primary precursor for the flavonoid skeleton.[1][4]

-

L-Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine.[1]

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid.[1]

-

p-Coumaric Acid to p-Coumaroyl-CoA: 4-coumarate: CoA ligase (4CL) activates p-coumaric acid.[1]

-

Formation of Naringenin Chalcone (B49325): Chalcone synthase (CHS), a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA.[1][4]

-

Cyclization to Naringenin: Chalcone isomerase (CHI) facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, the central precursor for a vast array of downstream flavonoids.[5][6]

Final Glucosylation Step

The final and defining step in the biosynthesis of Naringenin 4'-O-glucoside is the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of naringenin. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT).

-

Naringenin to Naringenin 4'-O-glucoside: A flavonoid 4'-O-glucosyltransferase (4'GlcT) catalyzes the glucosylation. Recent studies in Citrus have identified specific UGTs, such as CitUGT72AZ4, that exhibit high efficiency in catalyzing this precise reaction.[7]

Key Enzymes and Their Characteristics

The biosynthesis pathway is orchestrated by a series of specific enzymes. The efficiency and substrate specificity of these enzymes, particularly the downstream UGTs, are critical determinants of the final product accumulation.

| Enzyme | Abbreviation | Function | Pathway Stage |

| Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to form cinnamic acid. | Phenylpropanoid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to produce p-coumaric acid. | Phenylpropanoid |

| 4-coumarate: CoA ligase | 4CL | Activates p-coumaric acid into its CoA ester. | Phenylpropanoid |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. | Flavonoid Synthesis |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to (2S)-naringenin. | Flavonoid Synthesis |

| UDP-glycosyltransferase | UGT | Transfers a glycosyl group from a UDP-sugar to an acceptor molecule. | Flavonoid Modification |

| Flavonoid 4'-O-glucosyltransferase | 4'GlcT | Specifically glucosylates the 4'-hydroxyl group of flavonoids like naringenin. | Final Glucosylation |

In citrus, multiple UGT gene families have been identified, with specific members showing high catalytic efficiency towards flavonoid 4'-O-glucosylation.[7] For example, the enzyme CitUGT72AZ4 has been shown to preferentially glycosylate the 4'-OH group of various flavonoids.[7]

Quantitative Data Summary

Quantitative analysis of enzyme activity and metabolite accumulation is essential for understanding pathway dynamics and for engineering applications. The following tables summarize relevant data from published studies.

Table 1: In Vitro Catalytic Activity of Recombinant Citrus Glucosyltransferases (Cit7GlcTs) with Naringenin

| Enzyme | Substrate | Product Content (μM) after 60 min |

| CgUGT89D30 | Naringenin | 1.83 ± 0.12 |

| CgUGT90A31 | Naringenin | 1.25 ± 0.16 |

| CgUGT89AK1 | Naringenin | 17.96 ± 0.81 |

| CgUGT73AC12 | Naringenin | 1.57 ± 0.09 |

| Data adapted from a study on flavonoid 7-O-glucosyltransferases, illustrating the variance in catalytic efficiency among different UGTs. The product measured here is a 7-O-glucoside, but the data format is relevant for comparing enzyme activities. Data represents mean ± SE from three independent assays.[8] |

Table 2: Optimal Conditions for Naringin Extraction from Citrus sinensis Peel

| Parameter | Optimal Value |

| Extraction Time | 29.98 min |

| Solvent-to-Drug Ratio | 25.88 mL/g |

| Extraction Temperature | 65.51 °C |

| Predicted Yield | 2.20 mg/g |

| Actual Yield | 2.02 mg/g |

| This table provides context on the extraction of the related compound naringin, showcasing optimization parameters relevant to natural product chemistry.[9] |

Experimental Protocols

The identification and quantification of Naringenin 4'-O-glucoside and the characterization of its biosynthetic enzymes require robust analytical methods.

Protocol: Flavonoid Profiling by UPLC-MS

This protocol provides a reliable method for extracting and analyzing flavonoids from plant tissues.[10]

A. Sample Preparation and Extraction

-

Tissue Collection: Collect fresh plant tissue (e.g., leaves, peel) and immediately dry using silica (B1680970) beads or by lyophilization.

-

Homogenization: Weigh the dried tissue and transfer it to a 2 mL screw-cap tube containing stainless steel beads. Homogenize the tissue to a fine powder using a bead beater or paint shaker.

-

Extraction: Add 1 mL of extraction buffer (e.g., 80% methanol (B129727) with 0.1% formic acid) to the powdered tissue.

-

Sonication: Sonicate the tubes in a water bath for 10 minutes to facilitate cell lysis and extraction.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the tissue debris.

-

Supernatant Collection: Carefully transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.

-

Drying and Resuspension: Dry the samples completely under a stream of nitrogen gas. Resuspend the dried extract in 100 µL of MS-grade sample buffer (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

B. UPLC-QTOF-ESI-MS Analysis

-

Chromatography: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient: Program a suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 10 minutes).

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Data Acquisition: Collect data in centroid mode over a mass range of m/z 50-1200.

-

Identification: Identify Naringenin 4'-O-glucoside by comparing its retention time and exact mass (and fragmentation pattern in MS/MS mode) with an authentic chemical standard.

-

Protocol: In Vitro Enzyme Activity Assay

This protocol is used to determine the function and catalytic efficiency of a putative UGT enzyme.

-

Protein Expression: Express the candidate UGT gene (e.g., cloned into a pET vector) in E. coli and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Recombinant UGT enzyme (2-5 µg)

-

Naringenin (substrate, e.g., 200 µM)

-

UDP-glucose (sugar donor, e.g., 2 mM)

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein and analyze the supernatant using HPLC or UPLC-MS to identify and quantify the Naringenin 4'-O-glucoside product.

Conclusion

The biosynthesis of Naringenin 4'-O-glucoside is a well-defined extension of the general flavonoid pathway, characterized by a specific, terminal glucosylation step catalyzed by a flavonoid 4'-O-glucosyltransferase. The identification of specific UGTs, such as CitUGT72AZ4 in citrus, provides valuable genetic targets for future research and biotechnology applications.[7] The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to study, quantify, or engineer the production of this and other valuable flavonoid glycosides in plants and microbial hosts. Further investigation into the regulation of UGT gene expression and the substrate specificities of different UGT isoforms will continue to advance the field of plant metabolic engineering and natural product development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. phcogres.com [phcogres.com]

- 10. edenrcn.com [edenrcn.com]

Physical and chemical properties of Naringin 4'-glucoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin (B1676962) 4'-glucoside, a flavonoid glycoside found in citrus fruits, is a molecule of significant interest in the fields of pharmaceutical sciences and nutritional research.[1] This technical guide provides a detailed overview of the physical and chemical properties of Naringin 4'-glucoside, along with experimental protocols for its extraction and analysis. Furthermore, it elucidates its role in key signaling pathways, offering insights for drug discovery and development.

Physical and Chemical Properties

This compound, also known by its synonym Naringenin 4'-glucoside 7-neohesperidoside, is a complex glycosidic derivative of the flavanone (B1672756) naringenin.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₄₂O₁₉ | [1] |

| Molecular Weight | 742.68 g/mol | [3] |

| CAS Number | 17257-21-5 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 239 °C (as Naringenin 4'-glucoside 7-neohesperidoside) | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Slightly soluble in water. | [1][4] |

Spectral Data

The structural elucidation and quantification of this compound are heavily reliant on various spectroscopic techniques.

UV-Vis Spectroscopy

In ethanol, the UV-Vis spectrum of the closely related compound naringin shows two characteristic absorption maxima. Band I, representing the B-ring absorption (cinnamoyl system), appears at approximately 284-285 nm. Band II, associated with the A-ring benzoyl system, is observed around 229 nm.[5][6] Naringenin, the aglycone, exhibits a maximum absorption at 288 nm.[7]

Infrared (IR) Spectroscopy

The FT-IR spectrum of naringin provides key information about its functional groups. Characteristic vibrational bands include:

-

O-H stretching: A broad band in the region of 3411-3680 cm⁻¹ due to the multiple phenolic and alcoholic hydroxyl groups.[5][8]

-

C-H stretching: Bands at approximately 2926 cm⁻¹ and 2861 cm⁻¹ corresponding to aromatic and aliphatic C-H bonds.[5]

-

C=O stretching: A strong absorption band around 1729 cm⁻¹, indicative of the carbonyl group in the flavanone structure.[5]

-

C=C stretching: Aromatic ring vibrations are typically observed in the 1400-1600 cm⁻¹ region.

-

C-O stretching: A band around 1070 cm⁻¹ suggests the presence of C-O bonds in the ether and alcohol functionalities.[5]

-

Glycosidic Linkages: Peaks in the 779-928 cm⁻¹ range can be attributed to the glycosidic bonds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of naringin in acetone-d6 (B32918) shows characteristic signals for the flavanone skeleton, including a doublet for H-2 around 5.32 ppm and multiplets for the H-3 protons between 2.73 and 3.22 ppm. The aromatic protons of the A and B rings appear in the aromatic region (6-8 ppm). The signals for the sugar moieties (rhamnose and glucose) are typically observed between 3.0 and 5.5 ppm, with the anomeric protons appearing as distinct doublets.[9]

-

¹³C NMR: The carbon NMR spectrum is crucial for confirming the glycosylation pattern. The carbonyl carbon (C-4) of the flavanone ring resonates at a low field. The chemical shifts of the carbons in the sugar units confirm their identity and linkage to the aglycone.[10]

Experimental Protocols

Extraction of Naringin from Citrus Peel Waste

This protocol describes an efficient method for the extraction of naringin, the precursor to this compound, from grapefruit peel.[11]

Materials and Reagents:

-

Fresh grapefruit albedo (the white, spongy part of the peel)

-

Methanol

-

Dichloromethane

-

Deionized water

-

Rotary evaporator

-

Stirring hotplate

-

Separating funnel

-

Filtration apparatus

Procedure:

-

Immediately after peeling, mince the fresh grapefruit albedo.

-

In a flask, add the minced albedo to methanol.

-

Heat the mixture with stirring for a specified duration.

-

Filter the mixture and concentrate the methanolic extract using a rotary evaporator.

-

To the dried extract, add water and heat with stirring at 70 °C for 30 minutes.

-

Transfer the aqueous mixture to a separating funnel.

-

Add dichloromethane, swirl the funnel gently, and allow it to stand at room temperature for 3-4 days to facilitate the crystallization of naringin in the aqueous layer.

-

Collect the naringin crystals by filtration and air dry.

Enzymatic Synthesis of this compound (Conceptual)

While a specific protocol for the direct synthesis of this compound is not widely published, enzymatic glycosylation of naringin is a feasible approach.[12]

Principle: This method involves the use of a glycosyltransferase enzyme to attach a glucose moiety to the 4'-hydroxyl group of the naringin molecule.

Conceptual Protocol:

-

Dissolve naringin in a suitable buffer system that ensures enzyme stability and activity.

-

Introduce a glucose donor, such as UDP-glucose.

-

Add a specific glycosyltransferase enzyme capable of catalyzing the transfer of glucose to the 4'-position of naringin.

-

Incubate the reaction mixture under optimal conditions of temperature and pH for the chosen enzyme.

-

Monitor the reaction progress using techniques like HPLC.

-

Upon completion, purify the this compound from the reaction mixture using chromatographic methods such as column chromatography or preparative HPLC.

Biological Activity and Signaling Pathways

Naringin and its derivatives, including this compound, exhibit a range of biological activities, with their anti-inflammatory and antioxidant properties being of particular interest. These effects are often mediated through the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Naringin has been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the expression of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli, including stress and inflammation. The MAPK family includes p38, ERK1/2, and JNK. Upon activation by upstream kinases, these MAPKs phosphorylate various transcription factors, leading to the regulation of gene expression involved in inflammation and apoptosis. Naringin has been demonstrated to ameliorate cellular injury by inhibiting the phosphorylation and subsequent activation of p38 MAPK, ERK1/2, and JNK.[7]

Conclusion

This compound is a flavonoid with well-defined physical and chemical characteristics and significant biological activities. Its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound in the development of novel therapeutics for a variety of inflammatory and oxidative stress-related diseases. The experimental protocols provided herein offer a foundation for its extraction and further investigation. Future research should focus on optimizing synthetic routes, fully characterizing its pharmacokinetic and pharmacodynamic profiles, and exploring its full therapeutic potential in preclinical and clinical settings.

References

- 1. Naringin glycosides alpha-glucosylated on ring B found in the natural food additive, enzymatically modified naringin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naringenin 4'-O-glucoside - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Optimisation of the Extraction Process of Naringin and Its Effect on Reducing Blood Lipid Levels In Vitro | MDPI [mdpi.com]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Naringin 4'-Glucoside vs. Naringin: A Technical Guide to Key Differences in Structure, Bioavailability, and Activity

For Immediate Release

A comprehensive analysis for researchers, scientists, and drug development professionals on the comparative attributes of naringin (B1676962) and its glucoside derivative, naringin 4'-glucoside. This guide details structural modifications, pharmacokinetic profiles, and cellular mechanisms, highlighting the potential of glycosylation to enhance therapeutic efficacy.

Naringin, a prominent flavanone (B1672756) glycoside found in citrus fruits, has long been investigated for its diverse pharmacological properties, including antioxidant and anti-inflammatory effects. However, its clinical utility is often hampered by poor water solubility and low bioavailability.[1] A promising strategy to overcome these limitations is the enzymatic modification of naringin to produce derivatives such as this compound. This technical guide provides an in-depth comparison of these two compounds, focusing on their chemical, pharmacokinetic, and pharmacodynamic differences.

Structural and Physicochemical Distinctions

The primary structural difference between naringin and this compound lies in the addition of a glucose molecule at the 4'-hydroxyl group of the naringin structure. Naringin itself is a glycoside composed of the aglycone naringenin (B18129) and the disaccharide neohesperidose.[2] The attachment of an additional glucose moiety to form this compound significantly alters its physicochemical properties, most notably its water solubility.

Recent studies have demonstrated a dramatic increase in aqueous solubility with this structural modification. One study reported that 4'-O-α-D-glucosyl naringin exhibited a water solubility 3,272 times higher than that of naringin.[3] This profound enhancement in solubility is a critical factor for improving dissolution and subsequent absorption in the gastrointestinal tract.

| Property | Naringin | This compound | Reference |

| Molecular Formula | C₂₇H₃₂O₁₄ | C₃₃H₄₂O₁₉ | [2] |

| Molecular Weight | 580.54 g/mol | 742.68 g/mol | [2] |

| Water Solubility | ~0.5 g/L (at 293.15 K) | 3272-fold higher than naringin | [3][4] |

| Appearance | Pale yellow or white powder | Not specified | [5] |

Comparative Pharmacokinetics and Metabolism

The bioavailability of flavonoids is intrinsically linked to their structure and solubility. Naringin exhibits low oral bioavailability, in part due to its poor solubility and extensive first-pass metabolism.[1][6] In the gut, naringin is hydrolyzed by microbial enzymes to its aglycone, naringenin, which is then absorbed.[2] The absorbed naringenin undergoes further phase I and phase II metabolism in the liver, forming glucuronide and sulfate (B86663) conjugates that are the predominant forms found in systemic circulation.[7]

While direct comparative pharmacokinetic studies of naringin and this compound are not yet widely published, the significantly enhanced water solubility of the 4'-glucoside derivative strongly suggests a potential for improved oral bioavailability. Increased solubility can lead to more efficient dissolution in the gastrointestinal fluid, a prerequisite for absorption.

The metabolic fate of this compound is expected to follow a similar pathway of enzymatic hydrolysis to release the active aglycone, naringenin. The additional glycosylation may influence the rate and location of this hydrolysis within the gastrointestinal tract.

| Parameter | Naringin (Oral Administration in Rats) | Naringenin (from Naringin in Rats) | Reference |

| Cmax | 64.29 ± 59.21 ng/mL | 244.2 ± 138.8 ng/mL | [8] |

| AUC₀₋∞ | 311.8 ± 131.8 ng·h/mL | 4761 ± 3167 ng·h/mL | [8] |

| Tmax | Slower absorption rate noted | Latter Tmax than oral naringenin | [7][9] |

Note: The data above is for naringin and its metabolite naringenin. Direct pharmacokinetic data for this compound is not available in the provided search results. The improved solubility of this compound suggests potentially higher Cmax and AUC values.

Modulation of Cellular Signaling Pathways

The biological effects of naringin are largely attributed to its active metabolite, naringenin. Both compounds have been shown to modulate key inflammatory and stress-response signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11]

NF-κB Pathway: Naringenin can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[12][13] It has been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This leads to a downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]

MAPK Pathway: Naringin and naringenin have also been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[11][14][15] By modulating these pathways, they can attenuate cellular stress responses and apoptosis.

The enhanced bioavailability of this compound could potentially lead to higher systemic concentrations of the active naringenin, thereby exerting a more potent effect on these signaling cascades.

Experimental Methodologies

Isothermal Shake-Flask Method for Solubility Determination

A standard method for determining the solubility of flavonoids is the analytical isothermal shake-flask method.[16]

-

Preparation: An excess amount of the flavonoid (e.g., naringin or this compound) is added to a known volume of the solvent (e.g., water, ethanol, or buffer solution) in a sealed flask.

-

Equilibration: The flasks are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn, filtered (e.g., through a 0.45 µm filter) to remove any undissolved solid, and then appropriately diluted.

-

Quantification: The concentration of the dissolved flavonoid in the filtrate is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Caco-2 Cell Permeability Assay

The Caco-2 cell monolayer model is widely used to predict the intestinal permeability of compounds.[17][18]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for 19-21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[17][18]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[18][19]

-

Permeability Study: The test compound (dissolved in a transport buffer like Hank's Balanced Salt Solution) is added to the apical (AP) side (to measure absorption, AP to basolateral (BL)) or the basolateral (BL) side (to measure efflux, BL to AP).

-

Sampling: At predetermined time points (e.g., 60, 90, 120 minutes), samples are collected from the receiver compartment.

-

Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS or HPLC.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Conclusion

The enzymatic glycosylation of naringin to form this compound presents a highly effective strategy to address the inherent limitations of the parent compound. The remarkable increase in water solubility is a key physicochemical advantage that is anticipated to translate into improved bioavailability. While both compounds exert their biological effects through the modulation of critical cellular pathways like NF-κB and MAPK, the enhanced pharmacokinetic profile of the 4'-glucoside derivative could lead to a more pronounced and reliable therapeutic outcome. Further in vivo comparative studies are warranted to fully elucidate the pharmacokinetic advantages and confirm the enhanced efficacy of this compound for drug development applications.

References

- 1. Biological Activities and Solubilization Methodologies of Naringin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review [mdpi.com]

- 3. Enhancement of debitterness, water-solubility, and neuroprotective effects of naringin by transglucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of metabolic pharmacokinetics of naringin and naringenin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative pharmacokinetic study of four major components after oral administration of pure compounds, herbs and Si-Ni-San to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Citrus Flavonoids, Naringin and Naringenin, on Metabolic Syndrome and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Naringin 4'-Glucoside: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naringin (B1676962) 4'-glucoside is a flavonoid glycoside found in citrus fruits. While research specifically isolating the biological activities of Naringin 4'-glucoside is currently limited, its close relationship to the extensively studied flavanone (B1672756) naringin suggests a promising potential for a range of pharmacological effects. This technical guide provides a comprehensive overview of the known biological activities of the parent compound, naringin, as a foundational reference for researchers interested in this compound. The available data on this compound's antioxidant properties are presented, followed by an in-depth analysis of the anti-inflammatory, anti-cancer, and metabolic regulatory activities of naringin, including quantitative data, experimental protocols, and key signaling pathways.

This compound: Current State of Research

This compound is a derivative of naringin, a major flavonoid in grapefruit and other citrus fruits that contributes to their bitter taste. The addition of a glucose moiety at the 4'-position of the naringin structure can alter its physicochemical properties, such as solubility, which may in turn influence its bioavailability and biological activity.

Antioxidant Activity

Limited studies have specifically identified this compound as possessing antioxidant capabilities. In a study analyzing the flavonoid content of fermented pomelo peels, this compound was identified as one of the flavonoids contributing to the antioxidant activity of the fermented liquid. Further quantitative analysis and comparative studies are required to fully elucidate its antioxidant potential relative to its parent compound, naringin.

Biological Activities of Naringin: A Comprehensive Review

Given the extensive body of research on naringin, this section details its multifaceted biological activities, providing a robust framework for predicting and exploring the potential of this compound.

Anti-inflammatory Activity

Naringin has demonstrated significant anti-inflammatory effects in numerous preclinical studies.[1][2][3] It exerts these effects through the modulation of various signaling pathways and the inhibition of pro-inflammatory mediators.[2]

Quantitative Data on Anti-inflammatory Effects of Naringin

| Model System | Treatment | Observed Effect | Reference |

| Lipopolysaccharide (LPS)-treated RAW 264.7 macrophages | Naringin | Inhibition of nitric oxide (NO), TNF-α, and IL-6 production. | [2] |

| Streptozotocin (STZ)-induced diabetic rats | Naringin (50 mg/kg b.w.) | Reduction in serum levels of TNF-α, IL-1β, and IL-6. | [4] |

| High-fat diet/STZ-induced diabetic rats | Naringin (50 mg/kg b.w.) | Normalization of elevated serum TNF-α and IL-6 levels. | [4] |

Experimental Protocol: Evaluation of Anti-inflammatory Effects in vitro

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of naringin for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cellular proteins are extracted to analyze the expression levels of key inflammatory signaling proteins such as NF-κB, p38 MAPK, and JNK.[2]

Signaling Pathway: Naringin's Inhibition of the NF-κB Pathway

References

A Technical Guide to the In Vitro Antioxidant Potential of Naringin and its Aglycone, Naringenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of naringin (B1676962), a prominent flavanone (B1672756) glycoside found in citrus fruits. While the specific term "Naringin 4'-glucoside" is not commonly used in literature, naringin itself is a glycoside (4′,5,7-trihydroxyflavanone-7-rhamnoglucoside). This document focuses on the widely studied naringin and its active aglycone, naringenin (B18129), detailing their radical scavenging capabilities, the experimental protocols used for their assessment, and the potential signaling pathways involved in their antioxidant action.

Quantitative Antioxidant Activity

The antioxidant capacity of naringin and its aglycone, naringenin, has been quantified using various in vitro assays. The data consistently indicates that while both compounds exhibit antioxidant properties, the aglycone naringenin generally demonstrates higher potency.[1][2][3] This is often attributed to the glycosylation in naringin, which can hinder its interaction with free radicals compared to the more accessible hydroxyl groups on naringenin.[2]

The following tables summarize the key quantitative data from multiple studies, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity.

Table 1: IC50 Values for Naringin in Various In Vitro Antioxidant Assays

| Antioxidant Assay | IC50 Value (µg/mL) | Reference Compound |

| DPPH Radical Scavenging | 194.2 ± 11.7 | Ascorbic Acid |

| ABTS Radical Scavenging | 148.2 ± 10.3 | - |

| Ferric Ion (Fe³⁺) Chelation | 119.7 ± 8.86 | EDTA (IC50: 42.07 ± 4.9) |

| Superoxide Radical Scavenging | 104 | Ascorbic Acid (IC50: 114) |

Data compiled from references[4][5].

Table 2: IC50 Values for Naringenin in Various In Vitro Antioxidant Assays

| Antioxidant Assay | IC50 Value (µM) | Reference Compound |

| Hydroxyl Radical Scavenging | 251.1 | Tocopherol (IC50: 107.25) |

| Hydrogen Peroxide Scavenging | 358.5 | Vitamin C (IC50: 125.48) |

| Superoxide Radical Scavenging | 360.03 | Quercetin (IC50: 151.10) |

| Nitric Oxide Radical Scavenging | 185.6 | Vitamin C (IC50: 130.42) |

| DPPH Radical Scavenging | 264.44 | Vitamin C (IC50: 120.10) |

Data compiled from reference[6]. Note: Values are in µM.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate compounds like naringin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (Naringin/Naringenin)

-

Reference standard (e.g., Ascorbic Acid, Vitamin C)

-

Spectrophotometer

-

96-well plate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM or 10⁻³ M) in methanol or ethanol. The solution should be freshly prepared and protected from light.[7][9]

-

Preparation of Test Samples: Prepare a series of concentrations of the test compound (e.g., 20, 40, 60, 80, 100 µg/mL) and the reference standard in the same solvent.[9]

-

Reaction Mixture: Add a specific volume of the test sample or standard (e.g., 0.5 mL) to a volume of the DPPH working solution (e.g., 3 mL).[7]

-

Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[7][9]

-

Measurement: Measure the absorbance of the resulting solution at the characteristic wavelength of DPPH, typically between 517 nm and 531 nm.[7][8]

-

Blank/Control: A blank solution is prepared containing the solvent and the DPPH solution without the test compound.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

-

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[10][11]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (APS)

-

Ultrapure water or buffer (e.g., phosphate (B84403) buffer)

-

Test compound (Naringin/Naringenin)

-

Reference standard (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution:

-

Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with the solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[10]

-

Reaction Mixture: Add a small volume of the test sample or standard (e.g., 5-10 µL) to a larger volume of the ABTS•+ working solution (e.g., 200-220 µL).[10][13]

-

Incubation: Mix and incubate the solution for a defined period (e.g., 5-6 minutes) at room temperature.[10][14]

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalents Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[13]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound (Naringin/Naringenin)

-

Reference standard (e.g., Ferrous sulfate (B86663), FeSO₄·7H₂O)

-

Spectrophotometer and a water bath at 37°C

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16] Warm the reagent to 37°C before use.[16]

-

Reaction Mixture: Add a small volume of the sample or standard (e.g., 10-30 µL) to a large volume of the FRAP reagent (e.g., 1-2.8 mL).[13][16]

-

Incubation: Mix thoroughly and incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[13][14][16]

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[13][16]

-

Calculation: A standard curve is prepared using a ferrous sulfate solution of known concentrations. The FRAP value of the sample is then calculated from this curve and expressed as µmol Fe(II) equivalents per unit of the sample.[14]

Visualized Workflows and Signaling Pathways

General Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the antioxidant potential of a test compound like naringin.

Caption: General workflow for in vitro antioxidant capacity assessment.

Potential Antioxidant Signaling Pathways of Flavonoids

Flavonoids, including naringin and naringenin, may exert their antioxidant effects not just by direct radical scavenging, but also by modulating intracellular signaling pathways that enhance the cell's endogenous antioxidant defenses.[[“]][18] These pathways often involve the activation of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.[[“]]

Caption: Potential signaling pathways modulated by flavonoids.

Conclusion

The available in vitro data robustly supports the antioxidant potential of both naringin and its aglycone, naringenin. Naringenin consistently demonstrates superior radical scavenging and metal-chelating abilities compared to its glycoside form, naringin. These compounds operate through direct mechanisms, such as hydrogen atom or electron donation to neutralize free radicals, and potentially through indirect mechanisms by modulating cellular signaling pathways like MAPK and PI3K/Akt to bolster endogenous antioxidant defenses. The standardized protocols provided herein offer a reliable framework for researchers to further investigate the antioxidant properties of these and other flavonoids, contributing to the development of new therapeutic agents for oxidative stress-related pathologies.

References

- 1. scilit.com [scilit.com]

- 2. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. faculty.du.ac.ir [faculty.du.ac.ir]

- 9. phcogres.com [phcogres.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. mdpi.com [mdpi.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. consensus.app [consensus.app]

- 18. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Naringin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naringin (B1676962), a flavanone (B1672756) glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. Chemically, naringin is 4',5,7-trihydroxyflavanone-7-rhamnoglucoside, a glycoside of the aglycone naringenin.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of naringin, focusing on its mechanisms of action, experimental evidence from in vitro and in vivo studies, and detailed protocols for key assays. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Naringin has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] By inhibiting these pathways, naringin effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][5] This guide will delve into the molecular interactions and downstream effects that contribute to naringin's potent anti-inflammatory activity.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of naringin are primarily attributed to its ability to interfere with pro-inflammatory signaling cascades. The two major pathways implicated are the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Naringin has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[3][5] This action effectively traps NF-κB in the cytoplasm, thereby preventing the expression of pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play crucial roles in cellular responses to a variety of extracellular stimuli, including inflammatory signals. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.

Naringin has been shown to suppress the phosphorylation of ERK, JNK, and p38 MAPK, thereby inhibiting the downstream signaling cascade that leads to inflammation.[4][6] By attenuating MAPK activation, naringin reduces the production of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of naringin.

Table 1: In Vitro Anti-inflammatory Activity of Naringin

| Cell Line | Inflammatory Stimulus | Parameter Measured | Naringin Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | TNF-α production | 80 µM | Significant reduction | [7] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | IL-6 production | 80 µM | Significant reduction | [7] |

| Human NP cells | IL-1β (10 ng/mL) | TNF-α mRNA expression | 100 µM | Significant decrease (P<0.01) | [8] |

| Human NP cells | IL-1β (10 ng/mL) | IL-6 mRNA expression | 100 µM | Significant decrease (P<0.01) | [8] |

| rMC1 cells | High Glucose (25 mM) | TNF-α level | 50 µM | Decreased by almost half (P<0.05) | [5] |

| rMC1 cells | High Glucose (25 mM) | IL-1β level | 50 µM | Decreased by almost half (P<0.05) | [5] |

| rMC1 cells | High Glucose (25 mM) | IL-6 level | 50 µM | Decreased by almost half (P<0.05) | [5] |

| H9c2 cardiac cells | High Glucose (35 mM) | p-p38 MAPK expression | 80 µM | Ameliorated increase | [4] |

| H9c2 cardiac cells | High Glucose (35 mM) | p-ERK1/2 expression | 80 µM | Ameliorated increase | [4] |

| H9c2 cardiac cells | High Glucose (35 mM) | p-JNK expression | 80 µM | Ameliorated increase | [4] |

Table 2: In Vivo Anti-inflammatory Activity of Naringin

| Animal Model | Inflammatory Stimulus | Naringin Dose | Parameter Measured | Result | Reference |

| Rats | STZ-induced diabetes | 80 mg/kg/day | Retinal TNF-α level | Down-regulated by about half (P<0.01) | [5] |

| Rats | STZ-induced diabetes | 80 mg/kg/day | Retinal IL-1β level | Down-regulated by about half (P<0.01) | [5] |

| Rats | STZ-induced diabetes | 80 mg/kg/day | Retinal IL-6 level | Down-regulated by about half (P<0.01) | [5] |

| Rats | STZ-induced diabetes | 40 or 80 mg/kg | Retinal NF-κB p65 expression | Decreased | [5] |

| Rats | Walker 256 carcinosarcoma | 25 mg/kg | Serum TNF-α level | Decreased (p<0.05) | [9] |

| Rats | Walker 256 carcinosarcoma | 25 mg/kg | Serum IL-6 level | Decreased (p<0.05) | [9] |

Detailed Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in a murine macrophage cell line (RAW 264.7) using Lipopolysaccharide (LPS) and the subsequent evaluation of the anti-inflammatory effects of naringin.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Naringin

-

Phosphate Buffered Saline (PBS)

-

96-well plates

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well for cytokine analysis or in 6-well plates at a density of 1 x 10^6 cells/well for Western blot analysis. Allow the cells to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of naringin (e.g., 10, 20, 40, 80 µM) for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement, 30-60 minutes for protein phosphorylation analysis). Include a vehicle control group (no naringin, no LPS) and an LPS-only control group.

-

Sample Collection:

-

For cytokine analysis, collect the cell culture supernatant.

-

For Western blot analysis, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

-

-

Analysis:

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Protein Analysis (Western Blot): Determine the protein concentration of the cell lysates. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with specific primary antibodies against the phosphorylated and total forms of IκBα, p38, ERK, and JNK. Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

-

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of naringin.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Naringin

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control (receives vehicle only)

-

Group 2: Carrageenan control (receives vehicle and carrageenan)

-

Group 3: Naringin-treated (receives naringin at various doses, e.g., 20, 40, 80 mg/kg, p.o.)

-

Group 4: Positive control (receives a standard anti-inflammatory drug like indomethacin, 10 mg/kg, p.o.)

-

-

Drug Administration: Administer naringin, vehicle, or the standard drug orally one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group, which receives saline).

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

-

Calculate the percentage inhibition of edema for the naringin-treated and positive control groups compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

-

Conclusion

Naringin demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a marked reduction in the production of pro-inflammatory cytokines and mediators. The data from both in vitro and in vivo studies provide compelling evidence for its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for further investigation into the anti-inflammatory mechanisms and efficacy of naringin. Future research should focus on clinical trials to validate these preclinical findings and explore the full therapeutic potential of this promising natural compound.

References

- 1. Naringin | C27H32O14 | CID 442428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naringin - Wikipedia [en.wikipedia.org]

- 3. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]